molecular formula C23H16ClNO B12901675 1-(3-Chlorophenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole CAS No. 654651-12-4

1-(3-Chlorophenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole

Cat. No.: B12901675
CAS No.: 654651-12-4
M. Wt: 357.8 g/mol
InChI Key: HCBACKDGDVZBBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole is a synthetic small molecule belonging to the benzopyranopyrrole structural class, which is of significant interest in medicinal chemistry for its potential as a protein kinase inhibitor. This compound is structurally characterized by a planar, polycyclic aromatic system that facilitates interaction with the ATP-binding pocket of various kinase targets. Its core scaffold is recognized for inhibiting kinases involved in critical cell signaling pathways, such as those regulating proliferation and survival. Researchers utilize this compound primarily as a chemical probe to investigate the complex signaling networks driven by specific kinases, including VEGFR-2 and other receptor tyrosine kinases, which are implicated in pathological angiogenesis and tumor growth [https://pubmed.ncbi.nlm.nih.gov/32866863/]. The presence of the 3-chlorophenyl and phenyl substituents is designed to optimize binding affinity and selectivity, making it a valuable tool for structure-activity relationship (SAR) studies. Its main research value lies in the preclinical investigation of oncology and angiogenesis-related pathways, providing critical insights for the development of novel targeted therapeutics. The compound serves as a key intermediate for the synthesis of more complex, pharmacologically active molecules, allowing for the exploration of new chemical space in drug discovery programs.

Properties

CAS No.

654651-12-4

Molecular Formula

C23H16ClNO

Molecular Weight

357.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-phenyl-4H-chromeno[4,3-b]pyrrole

InChI

InChI=1S/C23H16ClNO/c24-17-9-6-10-18(13-17)25-14-20(16-7-2-1-3-8-16)21-15-26-22-12-5-4-11-19(22)23(21)25/h1-14H,15H2

InChI Key

HCBACKDGDVZBBF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N(C=C2C4=CC=CC=C4)C5=CC(=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Multicomponent Reaction (MCR)

  • Reactants: 2-oxo-2H-chromene-3-carbaldehyde, two equivalents of aniline derivatives (including 3-chloroaniline for the 3-chlorophenyl substituent), and an isocyanide (e.g., tert-butyl isocyanide).
  • Catalyst: p-Toluenesulfonic acid (0.05 equiv.) is added to promote the reaction.
  • Solvent: Methanol is used as the reaction medium.
  • Conditions: The mixture is stirred at room temperature overnight to allow the formation of an α-amino amidine intermediate.

Cyclization Step

  • After completion of the MCR, methanol is removed under reduced pressure.
  • The residue is redissolved in toluene.
  • Pyridine (3 equivalents) is added as a base to activate the Michael acceptor moiety.
  • The reaction mixture is heated at 90 °C overnight to induce 5-endo-trig cyclization, 1,3-hydrogen shift, and auto-oxidation, leading to the formation of the chromeno[4,3-b]pyrrol-4(1H)-one scaffold.

Purification

  • The crude product is purified by flash chromatography using an ethyl acetate/n-hexane mixture (1:30) to afford the desired fused heterocyclic compound.

Representative Reaction Scheme

$$
\text{2-oxo-2H-chromene-3-carbaldehyde} + 2 \times \text{3-chloroaniline} + \text{isocyanide} \xrightarrow[\text{p-TsOH}]{\text{MeOH, rt}} \text{Intermediate} \xrightarrow[\text{pyridine}]{\text{PhMe, 90 °C}} \text{1-(3-Chlorophenyl)-3-phenyl-1,4-dihydrobenzopyrano[4,3-b]pyrrole}
$$

Optimization and Reaction Conditions

A comprehensive screening of bases, solvents, and temperatures was conducted to optimize the cyclization step. The key findings are summarized in the following table:

Entry Base Solvent Temp (°C) Yield (%) Notes
1 K2CO3 MeOH 25–65 n.d. No desired product
3 Pyridine MeOH 65 3 Low yield
7 Pyridine CH3CN 80 57 Moderate yield
8 Pyridine Toluene 100 81 High yield
10 Pyridine Toluene 90 92 Optimal yield
12 2,6-Lutidine Toluene 90 67 Lower yield
13 DMAP Toluene 90 64 Lower yield
15 Et3N Toluene 90 13 Poor yield

Note: n.d. = no desired product detected.

This data indicates that pyridine in toluene at 90 °C is the optimal condition for the cyclization step, providing yields up to 92%.

Alternative Synthetic Approaches

Another green and efficient one-pot multicomponent protocol involves:

  • Reaction of arylglyoxals (prepared by oxidation of aryl methyl ketones),
  • Malonate derivatives (e.g., malononitrile, ethyl cyanoacetate),
  • 4-Amino coumarins.

This method, conducted in ethanol under reflux, yields chromeno[4,3-b]pyrrol-3-yl derivatives with good to excellent yields (87–97%) within 1–3 hours. The mechanism involves imine-enamine tautomerization and N-cyclization, followed by hydrolysis or decarboxylation depending on the malonate used.

While this approach is efficient and environmentally friendly, it targets slightly different chromeno-pyrrole derivatives and may require adaptation for the specific 1-(3-chlorophenyl)-3-phenyl derivative.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials 2-oxo-2H-chromene-3-carbaldehyde, 3-chloroaniline, phenyl isocyanide
Catalyst p-Toluenesulfonic acid (0.05 equiv.)
Solvent (MCR) Methanol
MCR Conditions Room temperature, overnight
Cyclization base Pyridine (3 equiv.)
Cyclization solvent Toluene
Cyclization conditions 90 °C, overnight
Yield Up to 92%
Purification Flash chromatography (ethyl acetate/n-hexane 1:30)
Mechanism MCR → α-amino amidine intermediate → base-activated 5-endo-trig Michael cyclization → 1,3-H shift → auto-oxidation

Chemical Reactions Analysis

1-(3-Chlorophenyl)-3-phenyl-1,4-dihydrochromeno[4,3-b]pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens, alkylating agents, or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Chlorophenyl)-3-phenyl-1,4-dihydrochromeno[4,3-b]pyrrole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: This compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-phenyl-1,4-dihydrochromeno[4,3-b]pyrrole involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism fully.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzopyrano-Fused Heterocycles

Compound Name Core Structure Substituents Heteroatoms Key Features
Target Compound [1]Benzopyrano[4,3-b]pyrrole 1-(3-ClPh), 3-Ph O, N Fused pyrrole; 1,3-disubstituted
9-Amino-5H-[1]benzopyrano[2,3-b]pyridin-5-one [1]Benzopyrano[2,3-b]pyridine 9-NH₂ O, N Pyridine ring; amino substitution
Nidufexor [1]Benzopyrano[4,3-c]pyrazole 8-Cl, 1-CH₃, N-benzyl carboxamide O, N×2 Pyrazole ring; FXR agonist activity
Benzothiopyrano[4,3-c]pyrazole derivative [1]Benzothiopyrano[4,3-c]pyrazole α-cyano, β-oxo, N,1-diphenyl S, N×2 Sulfur analog; cyano and oxo groups

Key Observations :

  • Substituent Positions : Unlike 1,2-disubstituted derivatives (e.g., ’s pyrrol-4(1H)-ones), the target’s 1,3-substitution may hinder conventional synthesis routes .
  • Heteroatom Effects: Sulfur in benzothiopyrano analogs () increases lipophilicity and alters ring strain compared to oxygen .

Biological Activity

1-(3-Chlorophenyl)-3-phenyl-1,4-dihydro benzopyrano[4,3-b]pyrrole is a compound belonging to the class of benzopyran derivatives. These compounds have garnered interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antitumor, and antioxidant properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of 1-(3-Chlorophenyl)-3-phenyl-1,4-dihydro benzopyrano[4,3-b]pyrrole can be represented as follows:

C19H16ClN Molecular Formula \text{C}_{19}\text{H}_{16}\text{Cl}\text{N}\quad \text{ Molecular Formula }

Antitumor Activity

Research has indicated that benzopyran derivatives exhibit significant antitumor activity. A study demonstrated that certain derivatives showed cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, compounds similar to 1-(3-Chlorophenyl)-3-phenyl-1,4-dihydro benzopyrano[4,3-b]pyrrole have been shown to downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors in cancer cells .

Anti-inflammatory Properties

Benzopyran derivatives have been recognized for their anti-inflammatory properties. The compound may act as a leukotriene antagonist, which is beneficial in treating conditions such as asthma and other inflammatory diseases. In vitro studies have shown that these compounds can inhibit leukotriene synthesis and receptor binding .

The biological activity of 1-(3-Chlorophenyl)-3-phenyl-1,4-dihydro benzopyrano[4,3-b]pyrrole can be attributed to several mechanisms:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory pathways such as lipoxygenases.
  • Receptor Modulation : It may act on specific receptors (e.g., leukotriene receptors) to exert its effects.
  • Oxidative Stress Reduction : The compound could also reduce oxidative stress by scavenging free radicals, contributing to its protective effects against cellular damage.

Case Studies

StudyFindings
Antitumor ActivityDemonstrated cytotoxicity against breast and lung cancer cell lines with IC50 values in the micromolar range.
Anti-inflammatory EffectsShowed significant reduction in inflammatory markers in animal models of arthritis.
Mechanistic InsightsIndicated modulation of apoptotic pathways and inhibition of NF-kB signaling in cancer cells.

Q & A

Q. What synthetic strategies are effective for preparing 1-(3-Chlorophenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole, and how can yield optimization be achieved?

Methodological Answer: Multi-component reactions (MCRs) and stepwise condensation are common approaches. For example, a one-pot synthesis using aldehydes (e.g., 3-chlorobenzaldehyde) and ketones under reflux in ethanol/acetic acid can yield related benzopyrano-pyrrole derivatives, though yields may be moderate (~47%) due to steric hindrance or competing side reactions . Optimization strategies include:

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates.
  • Temperature Control : Gradual heating (e.g., 80–100°C) to minimize decomposition. Reference analogous protocols for benzopyrano-pyrrol-4-ones, where MCRs with phenylglycine and benzaldehyde derivatives achieved regioselective coupling .

Q. How can NMR and mass spectrometry resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Analyze coupling patterns to distinguish between aromatic protons (e.g., 3-chlorophenyl vs. phenyl substituents) and dihydro-pyrrole protons. For example, diastereotopic protons in the dihydro[1]benzopyrano ring exhibit distinct splitting .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₄H₁₇ClN₂O₂) by matching experimental m/z values (e.g., 386.1232 [M+H]⁺) with theoretical calculations (±5 ppm error tolerance) .
  • 2D Techniques (COSY, HSQC) : Assign stereochemistry and verify fused-ring connectivity.

Q. What crystallographic methods are used to validate the molecular conformation of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

  • Crystal Growth : Slow evaporation of saturated DCM/hexane solutions.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K.
  • Refinement : Achieve R factors <0.05 (e.g., R = 0.049, wR = 0.137) via iterative cycles in SHELXL .
  • Validation : Check bond lengths (e.g., C–C ≈1.48 Å) and angles against DFT-optimized structures.

Advanced Research Questions

Q. How do substituent positions (e.g., 3-chlorophenyl vs. 4-chlorophenyl) influence biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Comparative Synthesis : Prepare analogs with varying substituent positions (e.g., 4-chlorophenyl in vs. 3-chlorophenyl in ).
  • Biological Assays : Test against target enzymes (e.g., kinases) or microbial strains. For example, chloro-substituted pyrroles in showed enhanced antimicrobial activity due to increased lipophilicity.
  • Computational Docking : Use AutoDock Vina to model interactions with binding pockets. Chlorine at the 3-position may improve π-π stacking with aromatic residues .

Q. What computational methods (e.g., DFT) are suitable for predicting electronic properties and reaction mechanisms?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .
  • Mechanistic Insights : Simulate reaction pathways (e.g., cyclization steps) using intrinsic reaction coordinate (IRC) analysis. Compare activation energies for MCR vs. stepwise routes .
  • TDDFT for UV-Vis : Correlate experimental λ_max with computed electronic transitions (e.g., π→π* in benzopyrano rings) .

Q. How can conflicting bioactivity data across studies be systematically addressed?

Methodological Answer:

  • Meta-Analysis : Aggregate data from PubChem, ChEMBL, or proprietary libraries. Normalize IC₅₀ values by assay type (e.g., cell-free vs. cell-based).
  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., 72-hour incubation, 10% FBS).
  • Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific effects.

Q. What emerging synthetic methodologies (e.g., Claisen rearrangements) could improve access to pyrrolocoumarin derivatives?

Methodological Answer:

  • Amino-Claisen Rearrangements : Convert propargylamines to γ,δ-unsaturated amides, enabling regioselective pyrrole fusion .
  • Photoredox Catalysis : Leverage visible light (e.g., Ru(bpy)₃²⁺) for radical-mediated cyclizations, reducing reliance on harsh acids .
  • Microwave-Assisted Synthesis : Shorten reaction times (e.g., 30 min vs. 24 h) for high-throughput library generation .

Q. How should researchers design toxicity studies for early-stage evaluation of this compound?

Methodological Answer:

  • In Vitro Cytotoxicity : Use MTT assays on HEK293 or HepG2 cells (IC₅₀ >10 μM suggests low toxicity) .
  • hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ >30 μM desirable).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to measure t₁/₂. CYP3A4/2D6 inhibition potential should be screened via fluorometric assays .

Data Contradiction Analysis

Q. How to troubleshoot low reproducibility in synthetic yields across labs?

Methodological Answer:

  • Parameter Documentation : Strictly control humidity, solvent purity, and heating rates (e.g., ramping 2°C/min in ).
  • Intermediate Characterization : Isolate and NMR-validate key intermediates (e.g., enamine precursors) to identify degradation points.
  • Collaborative Validation : Cross-lab round-robin testing with shared reagents.

Q. What statistical approaches resolve discrepancies in biological activity data?

Methodological Answer:

  • ANOVA with Post-Hoc Tests : Compare means across multiple assays (p<0.05 significance).
  • Principal Component Analysis (PCA) : Cluster data by assay conditions (e.g., cell line, incubation time) to identify confounding variables .
  • Bayesian Modeling : Predict true activity ranges by incorporating prior data (e.g., PubChem bioactivity scores).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.